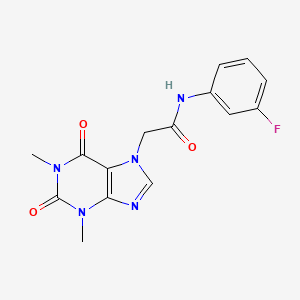![molecular formula C18H22N2O3S B5860329 N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
Mécanisme D'action
DEAB inhibits N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide by binding to the enzyme's active site and blocking the conversion of aldehydes to their corresponding carboxylic acids. This compound plays a key role in the detoxification of endogenous and exogenous aldehydes, which are highly reactive and can damage cellular components such as proteins and DNA. By inhibiting this compound, DEAB increases the accumulation of toxic aldehydes, leading to cell death or differentiation.
Biochemical and Physiological Effects:
DEAB has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, DEAB induces apoptosis and inhibits cell proliferation, migration, and invasion. In stem cells, DEAB promotes differentiation and inhibits self-renewal. In embryonic development, DEAB disrupts the formation of the neural crest and the development of the heart and the craniofacial structures.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB has several advantages as a research tool, including its high potency, specificity, and stability. DEAB is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, DEAB has some limitations, including its potential toxicity, off-target effects, and limited solubility in aqueous solutions. Researchers should carefully evaluate the potential risks and benefits of using DEAB in their experiments and consider alternative inhibitors or approaches if necessary.
Orientations Futures
There are several future directions for research on DEAB and its applications. One direction is to explore the role of N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide in different physiological and pathological processes, such as aging, neurodegeneration, and inflammation. Another direction is to develop more potent and selective this compound inhibitors that can be used in clinical settings, such as cancer therapy and stem cell transplantation. Finally, researchers can investigate the molecular mechanisms underlying the effects of DEAB and this compound inhibition, such as the regulation of gene expression, signaling pathways, and epigenetic modifications.
Méthodes De Synthèse
DEAB can be synthesized by reacting 3-aminobenzamide with 4-methylbenzenesulfonyl chloride in the presence of diethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
DEAB has been used in a variety of scientific research applications, including cancer research, stem cell research, and developmental biology. In cancer research, DEAB has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. In stem cell research, DEAB has been used to identify and isolate cells with high N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide activity, which are believed to have stem cell-like properties. In developmental biology, DEAB has been used to study the role of this compound in embryonic development.
Propriétés
IUPAC Name |
N,N-diethyl-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)15-7-6-8-16(13-15)19-24(22,23)17-11-9-14(3)10-12-17/h6-13,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBSIEFOSIPSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)


![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)



![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)